molecular formula C22H25FN2O6 B4940151 1-(2-fluorobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate

1-(2-fluorobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate

Cat. No.: B4940151
M. Wt: 432.4 g/mol
InChI Key: QQJSISRBITUCNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-fluorobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate is a chemical compound that belongs to the class of piperazine derivatives. This compound has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and neuroscience.

Mechanism of Action

The mechanism of action of 1-(2-fluorobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate is not fully understood. However, it is believed to act as a partial agonist at dopamine D2 receptors and a serotonin 5-HT1A receptor agonist. This compound has also been shown to modulate the activity of glutamate receptors, which are involved in the regulation of synaptic plasticity and learning and memory.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects. It has been found to increase the release of dopamine and serotonin in the brain, which are involved in the regulation of mood and behavior. This compound has also been shown to modulate the activity of glutamate receptors, which are involved in the regulation of synaptic plasticity and learning and memory.

Advantages and Limitations for Lab Experiments

1-(2-fluorobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate has several advantages and limitations for lab experiments. One of the advantages is its high potency and selectivity for dopamine D2 and serotonin 5-HT1A receptors, which makes it a useful tool for studying the role of these receptors in various physiological and pathological conditions. However, one of the limitations is its low solubility in aqueous solutions, which can make it difficult to administer in some experimental settings.

Future Directions

There are several future directions for the study of 1-(2-fluorobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate. One direction is to investigate its potential applications in the treatment of psychiatric disorders, such as schizophrenia and depression. Another direction is to explore its role in the regulation of synaptic plasticity and learning and memory. Moreover, future studies could focus on the development of more potent and selective derivatives of this compound for use in various experimental settings.

Synthesis Methods

The synthesis of 1-(2-fluorobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate involves the reaction of 1-(2-fluorobenzyl)piperazine with 4-methylphenylacetic acid in the presence of a catalyst. The reaction is carried out in a solvent, such as dichloromethane or ethyl acetate, at a specific temperature and pressure. The resulting product is then purified using various techniques, such as column chromatography or recrystallization.

Scientific Research Applications

1-(2-fluorobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate has been studied extensively for its potential applications in medicinal chemistry and neuroscience. It has been found to exhibit a range of pharmacological activities, including antipsychotic, anxiolytic, and antidepressant effects. Moreover, this compound has been shown to modulate the activity of various neurotransmitters, such as dopamine, serotonin, and glutamate, which are involved in the regulation of mood, cognition, and behavior.

Properties

IUPAC Name

1-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]-2-(4-methylphenoxy)ethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O2.C2H2O4/c1-16-6-8-18(9-7-16)25-15-20(24)23-12-10-22(11-13-23)14-17-4-2-3-5-19(17)21;3-1(4)2(5)6/h2-9H,10-15H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQJSISRBITUCNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CC=CC=C3F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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